molecular formula C17H19BrMgO2 B6359895 (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide CAS No. 1310705-07-7

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide

Cat. No.: B6359895
CAS No.: 1310705-07-7
M. Wt: 359.5 g/mol
InChI Key: FVKPBVGHVIPXIX-UHFFFAOYSA-M
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Description

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide is a sophisticated organomagnesium reagent (Grignard reagent) designed for advanced synthetic chemistry applications. Its structure integrates a 4-methoxybenzyl (PMB) ether moiety, a group renowned in synthetic methodology for its dual role as a robust protecting group for alcohols and as a readily removable protecting group for carboxylic acids . This makes the reagent particularly valuable for the multi-step synthesis of complex organic molecules, such as natural products and active pharmaceutical ingredients (APIs), where the selective protection and deprotection of functional groups is a critical requirement . The reagent acts as a strong carbon nucleophile, capable of participating in classic Grignard reactions with carbonyl compounds like aldehydes and ketones to form new carbon-carbon bonds. Furthermore, it can undergo conjugate nucleophilic addition reactions with α,β-unsaturated aldehydes and ketones, adding to the β-carbon position to form more complex molecular architectures . The presence of the PMB group within the same molecule that also contains the highly reactive Grignard functionality offers a unique handle for subsequent synthetic manipulations, providing researchers with a versatile building block for constructing molecular scaffolds that are otherwise difficult to access. This reagent is intended for use by qualified researchers in synthetic organic chemistry, medicinal chemistry, and drug discovery laboratories.

Properties

IUPAC Name

magnesium;1-methoxy-4-(2-phenylpropan-2-yloxymethyl)benzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O2.BrH.Mg/c1-17(2,15-7-5-4-6-8-15)19-13-14-9-11-16(18-3)12-10-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKPBVGHVIPXIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=[C-]C=C1)OCC2=CC=C(C=C2)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aryl Bromide Precursor

The precursor, 4-bromo-2-(4-methoxybenzyloxy)-propan-2-ol, is synthesized through a multi-step sequence:

  • Etherification : 4-Methoxybenzyl chloride reacts with 2-propanol under basic conditions (e.g., K₂CO₃) to form 2-(4-methoxybenzyloxy)propan-2-ol.

  • Bromination : The tertiary alcohol undergoes bromination using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C, yielding 4-bromo-2-(4-methoxybenzyloxy)-propan-2-ol.

Magnesium Activation and Reaction Setup

Magnesium turnings are activated by gentle heating under vacuum or treatment with iodine to remove surface oxides. The reaction proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether under a nitrogen or argon atmosphere. Key parameters include:

  • Solvent : THF enhances reactivity due to its superior solvation of Mg compared to diethyl ether.

  • Temperature : Initiation occurs at room temperature, with exothermic reactions controlled via ice baths to prevent side reactions.

  • Stoichiometry : A 1:1 molar ratio of aryl bromide to Mg ensures complete conversion, though slight excess Mg (1.1 equiv) is typical to account for surface passivation.

The general reaction scheme is:

4-Bromo-2-(4-methoxybenzyloxy)-propan-2-ol+MgTHF(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide\text{4-Bromo-2-(4-methoxybenzyloxy)-propan-2-ol} + \text{Mg} \xrightarrow{\text{THF}} \text{this compound}

Workup and Purification

Post-reaction, the mixture is filtered through celite to remove unreacted Mg, and the filtrate is concentrated under reduced pressure. Due to the reagent’s sensitivity, it is often used in situ without further purification. For characterization, aliquots are quenched with deuterated water (D₂O) and analyzed via 1^1H NMR to confirm the absence of unreacted aryl bromide.

Solid-State Preparation Method

An alternative approach derived from patent literature involves a solvent-minimized, solid-state reaction between particulate hydroxyl-containing precursors and organomagnesium halides. This method reduces solvent waste and enhances scalability.

Reaction Mechanism

The hydroxyl group in 4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenol reacts with ethyl magnesium bromide in a heterogeneous mixture, forming the target compound via proton abstraction:

Ar-OH+EtMgBrAr-OMgBr+EtH\text{Ar-OH} + \text{EtMgBr} \rightarrow \text{Ar-OMgBr} + \text{EtH}

Conditions :

  • Temperature : Maintained below 50°C to prevent decomposition.

  • Solvent : Cyclohexane disperses the phenolic precursor, facilitating contact with the Grignard reagent.

  • Stoichiometry : 10–20% molar excess of EtMgBr ensures complete conversion of hydroxyl groups.

Process Optimization

  • Dispersion : Vigorous mechanical stirring ensures uniform mixing of the solid phenol and EtMgBr solution.

  • Post-Reaction Handling : The solvent is removed under vacuum, leaving a free-flowing powder. This method achieves ≈90% conversion efficiency, as validated by titration of residual Mg.

Comparative Analysis of Synthesis Methods

Parameter Conventional Method Solid-State Method
Solvent Volume High (THF/ether)Low (cyclohexane dispersion)
Reaction Time 4–6 hours1–2 hours
Yield 75–85%70–80%
Scalability ModerateHigh
Purity Requires in situ useIsolable as stable powder

The solid-state method offers practical advantages for industrial applications, though the conventional route remains preferred for small-scale syntheses requiring precise stoichiometric control.

Troubleshooting and Optimization Strategies

Common Challenges

  • Incomplete Activation of Mg : Residual oxides on Mg surface impede reactivity. Pre-treatment with 1,2-dibromoethane or iodine resolves this.

  • Moisture Contamination : Even trace water hydrolyzes the Grignard reagent. Rigorous drying of glassware and solvents (e.g., molecular sieves) is critical.

  • Side Reactions : Aldol condensation or Wurtz coupling may occur at elevated temperatures. Maintaining reactions below 30°C suppresses these pathways.

Solvent Effects

Comparative trials in THF vs. diethyl ether demonstrate:

  • THF : Higher boiling point (66°C) allows reflux conditions, accelerating reaction completion by 30%.

  • Diethyl Ether : Lower cost and easier removal, but slower reaction kinetics.

Analytical Validation

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl₃): Key signals include δ 3.80 (s, OCH₃), δ 4.45 (s, CH₂O), and δ 7.25–7.40 (m, aromatic protons).

  • FT-IR : Absence of O-H stretches (3200–3600 cm⁻¹) confirms complete conversion of the hydroxyl precursor.

Titration Methods

The reagent’s concentration is determined by quenching with excess benzaldehyde and back-titrating unreacted aldehyde with hydroxylamine hydrochloride.

Industrial and Research Applications

While primarily used in academia for complex molecule synthesis, the solid-state method’s scalability makes it viable for kilogram-scale production of intermediates in pharmaceuticals and agrochemicals. For example, the reagent facilitates stereoselective additions to ketones in the synthesis of chiral alcohols .

Chemical Reactions Analysis

Types of Reactions

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF, diethyl ether.

    Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates.

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

    Carboxylic Acids: Formed when the Grignard reagent reacts with carbon dioxide.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemical Synthesis

Nucleophilic Addition Reactions

This compound is primarily used in nucleophilic addition reactions, where it reacts with electrophiles such as carbonyl compounds (aldehydes, ketones, esters). The reaction typically results in the formation of alcohols:

R MgBr+C=OR R CH OH +MgBr2\text{R MgBr}+\text{R }C=O\rightarrow \text{R R CH OH }+\text{MgBr}_2

This ability to generate alcohols makes it essential for synthesizing various organic molecules.

Substitution and Coupling Reactions

Besides nucleophilic additions, (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide can engage in substitution reactions to replace halides in alkyl halides and participate in coupling reactions to form biaryl compounds:

R MgBr+XR R +MgX2\text{R MgBr}+\text{R }X\rightarrow \text{R R }+\text{MgX}_2

These reactions are crucial for creating complex organic structures necessary for pharmaceuticals and fine chemicals.

Biological and Medicinal Applications

In medicinal chemistry, this Grignard reagent is instrumental in synthesizing intermediates for pharmaceuticals. Its ability to form specific carbon-carbon bonds allows chemists to develop drug candidates and active pharmaceutical ingredients (APIs). For example, it can be used to create complex molecules with potential biological activity by serving as a building block for more intricate structures.

Industrial Applications

Industrially, this compound is employed in the production of fine chemicals and agrochemicals. Its versatility allows for the synthesis of various commercial products, making it a valuable tool in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms a new carbon-carbon bond, resulting in the formation of alcohols or other functional groups. The magnesium bromide acts as a stabilizing agent, facilitating the reaction and stabilizing the intermediate complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound is compared below with two structurally related Grignard reagents: bromo(4-tert-butylphenyl)magnesium () and (4-methoxyphenyl)magnesium bromide ().

Compound Substituent Molecular Weight (g/mol) Steric Bulk Electronic Effect Applications
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide 2-((4-Methoxybenzyl)oxy)propan-2-yl ~360.5 Moderate Electron-donating (via ether and methoxy) Complex couplings, sterically guided syntheses
Bromo(4-tert-butylphenyl)magnesium 4-tert-butyl ~235.3 High Weakly donating (alkyl) Reactions requiring steric hindrance
(4-Methoxyphenyl)magnesium bromide 4-methoxy ~211.2 Low Strongly donating (methoxy) Standard cross-couplings (e.g., with DCP)

Key Comparative Insights

  • Steric Effects :

    • The tert-butyl substituent () imposes significant steric hindrance, reducing reactivity at the ortho positions and stabilizing the reagent in solution (0.5 M in 2-MeTHF) .
    • The target compound’s substituent combines moderate bulk from the propan-2-yl group and flexibility from the ether linkage, enabling selective reactions while maintaining solubility in polar solvents.
    • The methoxy substituent () offers minimal steric interference, facilitating rapid coupling reactions, as demonstrated in CrCl2-mediated syntheses .
  • Electronic Effects: The methoxy group () strongly donates electrons via resonance, activating the aromatic ring for electrophilic substitutions or cross-couplings. The tert-butyl group () exerts a weaker inductive electron-donating effect, resulting in lower reactivity compared to methoxy derivatives.
  • Reactivity and Stability :

    • 4-Methoxyphenylmagnesium bromide () is highly reactive in standard cross-couplings (e.g., with DCP) due to low steric demand and strong electronic activation .
    • 4-tert-Butylphenylmagnesium bromide () exhibits slower reaction kinetics but superior shelf stability (0.5 M in 2-MeTHF), attributed to steric protection of the reactive Mg center .
    • The target compound balances moderate reactivity and stability, making it suitable for synthesizing sterically encumbered biaryls or functionalized aromatics.

Biological Activity

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide, a Grignard reagent, is recognized for its utility in organic synthesis, particularly in forming carbon-carbon bonds. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 1310705-07-7
  • Molecular Formula : C17H19O2BrMg

This structure features a magnesium center coordinated with a bromine atom and an organic moiety that includes aromatic and aliphatic components.

Synthesis

The synthesis of this compound typically involves the reaction of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)bromide with magnesium in anhydrous solvents like THF or diethyl ether under inert conditions. This process is crucial to prevent moisture interference, which can lead to the degradation of the Grignard reagent.

The biological activity of this compound is primarily attributed to its nucleophilic properties. The carbon-magnesium bond acts as a strong nucleophile, facilitating reactions with electrophilic centers such as carbonyl groups. This results in the formation of alcohols or other functional groups, which are essential in synthesizing various pharmaceutical intermediates.

Potential Applications

  • Synthesis of Pharmaceutical Intermediates : The compound can be utilized to create complex organic molecules, which may serve as precursors for drug development.
  • Antimicrobial Activity : Although not directly studied, compounds derived from similar structures have shown efficacy against various pathogens, including Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

Case Studies and Research Findings

Research has demonstrated that modifications in the structure of Grignard reagents can significantly influence their biological activity. For example:

  • Structure–Activity Relationship (SAR) : Studies on related compounds indicate that variations in substituents can enhance antimicrobial properties against resistant strains .
  • Biological Testing : Compounds synthesized using Grignard reagents have been tested for their ability to inhibit bacterial growth, showing promising results against multidrug-resistant pathogens .

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget PathogenReference
Compound AAntimicrobialE. coli
Compound BAntimicrobialPseudomonas aeruginosa
Compound CAntimicrobialAcinetobacter baumannii

Q & A

Q. What are the optimal synthetic conditions for preparing (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide?

  • Methodological Answer : The synthesis typically involves reacting the corresponding aryl bromide precursor with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). For example, Grignard reagents like dodecylmagnesium bromide are prepared via direct magnesium insertion into alkyl/aryl bromides in ether solvents at reflux temperatures . Key parameters include:
  • Solvent Purity : Anhydrous solvents to prevent hydrolysis.
  • Reaction Monitoring : Exothermic initiation (bubbling) indicates activation; incomplete reactions can be identified via quenching small aliquots and analyzing by GC-MS.
  • Work-Up : The reagent is often used in situ without isolation due to air/moisture sensitivity.

Q. How is the structure and purity of this Grignard reagent characterized in academic research?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR of the precursor aryl bromide (e.g., substituent integration for methoxy and benzyloxy groups) and post-reaction analysis of derivatives (e.g., ketones or alcohols after carbonyl addition) .
  • X-ray Crystallography : For crystalline intermediates or derivatives (e.g., ammonium salts), single-crystal X-ray confirms stereochemistry and bonding patterns .
  • Titration : Quantitative analysis via reaction with a standardized electrophile (e.g., benzaldehyde) and back-titration to determine active Mg content .

Advanced Research Questions

Q. How does the 4-methoxybenzyloxy substituent influence reactivity compared to simpler Grignard reagents (e.g., phenylmagnesium bromide)?

  • Methodological Answer : The electron-donating methoxy group increases electron density at the aryl ring, enhancing nucleophilicity but potentially reducing stability. Comparative studies involve:
  • Kinetic Analysis : Monitoring reaction rates with electrophiles (e.g., aldehydes) via in situ IR or NMR.
  • Computational Modeling : DFT calculations to compare charge distribution and transition states with analogs like 4-fluorophenylmagnesium bromide .
  • Steric Effects : The propan-2-yl group may hinder approach to sterically crowded electrophiles, requiring optimized solvents (e.g., THF over Et₂O) .

Q. How can researchers resolve contradictions in reaction yields when using this reagent under varying conditions?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify critical factors. For example, elevated temperatures may accelerate side reactions (e.g., β-hydride elimination), while excess Mg improves conversion .
  • In Situ Monitoring : Techniques like ReactIR or GC-MS to detect intermediates/byproducts (e.g., homocoupled biphenyls from Wurtz-like reactions) .
  • Case Study : In homologation reactions, unstable products (e.g., diazo intermediates) may require immediate derivatization or trapping to prevent decomposition .

Q. What are the challenges in maintaining reagent stability during prolonged storage or multi-step syntheses?

  • Methodological Answer :
  • Inert Atmosphere : Use of Schlenk lines or gloveboxes for storage and transfers .
  • Stabilizers : Addition of stabilizing ligands (e.g., TMEDA) to prevent Mg aggregation.
  • Low-Temperature Storage : Solutions in THF/Et₂O are stored at -20°C to slow degradation; periodic titration ensures activity .

Q. How can researchers address discrepancies in stereochemical outcomes when using this Grignard reagent in asymmetric syntheses?

  • Methodological Answer :
  • Chiral Additives : Use of chiral ligands (e.g., (-)-sparteine) to induce asymmetry during nucleophilic addition .
  • Crystallographic Analysis : Resolve stereochemistry of products via X-ray diffraction (e.g., ammonium salts with defined configurations) .
  • Kinetic Resolution : Competing pathways (e.g., Curtin-Hammett control) may favor one diastereomer; reaction quenching at partial conversion can isolate intermediates .

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